molecular formula C18H15NO4 B037503 Methyl 3,4-diphenyl-5-hydroxylamino-2-furoate CAS No. 111205-70-0

Methyl 3,4-diphenyl-5-hydroxylamino-2-furoate

Cat. No. B037503
CAS RN: 111205-70-0
M. Wt: 309.3 g/mol
InChI Key: VHROZHSFUMYLPL-UHFFFAOYSA-N
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Description

Methyl 3,4-diphenyl-5-hydroxylamino-2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MDHF and has a molecular formula of C19H17NO4. MDHF is a furoate derivative and belongs to the class of organic compounds known as nitrophenols.

Mechanism of Action

The mechanism of action of MDHF is not fully understood, but it is believed to act as a free radical scavenger, which helps to protect cells from oxidative damage. MDHF has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that MDHF has antioxidant and anti-inflammatory effects, which can help to protect cells from oxidative damage and reduce inflammation in the body. MDHF has also been shown to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics. Additionally, MDHF has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using MDHF in lab experiments is its versatility, as it has been shown to have potential applications in various fields. Additionally, MDHF is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using MDHF in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on MDHF. One potential direction is the development of new drugs and pharmaceuticals based on the compound's antioxidant, anti-inflammatory, and antimicrobial properties. Another potential direction is the investigation of MDHF's potential as a cancer therapy, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of MDHF and its potential applications in various fields.

Synthesis Methods

MDHF can be synthesized using a one-pot reaction method, which involves the reaction of 3-nitrophenol, 4-nitrophenol, and methyl furoate in the presence of a base catalyst. The reaction occurs in a solvent mixture of ethanol and water. The resulting MDHF product is obtained after purification through recrystallization.

Scientific Research Applications

MDHF has shown potential as a versatile compound for various scientific research applications. It has been studied for its antioxidant, anti-inflammatory, and antimicrobial properties. MDHF has also been investigated for its potential in cancer therapy, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, MDHF has been studied for its potential use in the development of new drugs and pharmaceuticals.

properties

CAS RN

111205-70-0

Product Name

Methyl 3,4-diphenyl-5-hydroxylamino-2-furoate

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

methyl 5-(hydroxyamino)-3,4-diphenylfuran-2-carboxylate

InChI

InChI=1S/C18H15NO4/c1-22-18(20)16-14(12-8-4-2-5-9-12)15(17(19-21)23-16)13-10-6-3-7-11-13/h2-11,19,21H,1H3

InChI Key

VHROZHSFUMYLPL-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=C(O1)NO)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC(=O)C1=C(C(=C(O1)NO)C2=CC=CC=C2)C3=CC=CC=C3

Other CAS RN

111205-70-0

synonyms

methyl 3,4-diphenyl-5-hydroxylamino-2-furaoate
N-OH-MDPF

Origin of Product

United States

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